

(Z)-1-methoxyprop-1-ene: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *1-Methoxy-1-propene*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical characteristics of (Z)-1-methoxyprop-1-ene, a valuable building block in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development who require precise data for experimental design and computational modeling. This document summarizes key physical properties, details relevant experimental protocols for their determination, and presents a logical workflow for the characterization of such compounds.

Core Physical and Chemical Properties

(Z)-1-methoxyprop-1-ene, also known as *cis*-1-methoxypropene, is a volatile organic compound with the molecular formula C₄H₈O.^[1]^[2]^[3] Its chemical structure features a methoxy group attached to a propenyl chain with a Z (*cis*) configuration around the double bond.

Quantitative Physical Data

The following table summarizes the key physical properties of (Z)-1-methoxyprop-1-ene. These values are essential for predicting its behavior in various chemical and physical processes.

Property	Value	Units	Conditions
Molecular Weight	72.1057	g/mol	
Boiling Point	36.4	°C	at 760 mmHg
Density	0.762	g/cm ³	
Refractive Index	1.389		
Vapor Pressure	503.5 ± 0.1	mmHg	at 25°C (Predicted)

Data sourced from[\[1\]](#)[\[3\]](#)

Experimental Protocols

Precise determination of physical characteristics is paramount for the reliable application of a chemical compound in research and development. The following sections outline the general experimental methodologies applicable to a volatile organic compound like (Z)-1-methoxyprop-1-ene.

Determination of Boiling Point

The boiling point of a volatile liquid can be accurately determined using a simple distillation method.[\[4\]](#)[\[5\]](#)

Apparatus:

- Distilling flask
- Condenser
- Receiving flask
- Thermometer
- Heating mantle or oil bath
- Boiling chips

Procedure:

- A sample of the liquid (at least 5 mL) is placed in the distilling flask along with a few boiling chips to ensure smooth boiling.
- The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.
- The liquid is heated gently.
- The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This constant temperature is the boiling point of the liquid at the recorded atmospheric pressure.[\[5\]](#)

Determination of Density

The density of a liquid organic compound can be determined using a pycnometer or a volumetric flask.[\[6\]](#)

Apparatus:

- Volumetric flask (e.g., 10 mL) with a stopper
- Analytical balance

Procedure:

- An empty, clean, and dry volumetric flask with its stopper is weighed accurately (W1).
- The flask is filled to the mark with the liquid, and the stopper is replaced. The outside of the flask is carefully dried.
- The filled flask is weighed again (W2).
- The mass of the liquid is calculated by subtracting the initial weight from the final weight (W2 - W1).
- The density is then calculated by dividing the mass of the liquid by the volume of the flask.

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic property that can be measured using a refractometer.

Apparatus:

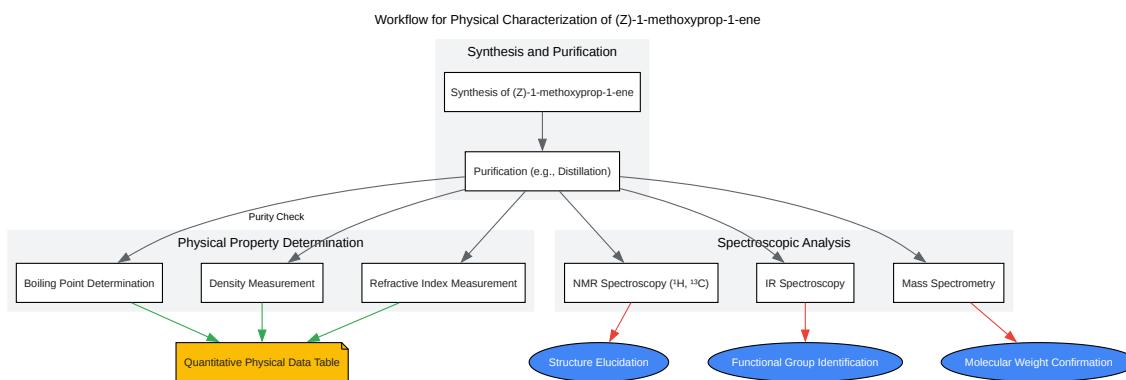
- Abbe refractometer
- Dropper or pipette
- Constant temperature water bath (optional, for high precision measurements)

Procedure:

- The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry completely.
- A few drops of the liquid sample are placed on the prism using a dropper.
- The prism is closed and the light source is switched on.
- The adjustment knob is used to bring the dividing line between the light and dark fields into the center of the crosshairs in the eyepiece.
- The refractive index is read directly from the instrument's scale. For accurate measurements, the temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Logical Workflow for Physical Characterization

The following diagram illustrates the logical workflow for the physical characterization of a volatile organic compound like (Z)-1-methoxyprop-1-ene.



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Caption: Logical workflow for the synthesis, purification, and comprehensive physical and spectroscopic characterization of (Z)-1-methoxyprop-1-ene.

Spectroscopic Data

While a comprehensive set of experimentally obtained spectra for (Z)-1-methoxyprop-1-ene is not readily available in public databases, the expected spectral characteristics can be inferred from its structure and data from similar compounds.

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the oxygen, the methyl group on the double bond, and the two vinylic protons. The

coupling constants between the vinylic protons would be indicative of the cis (Z) stereochemistry.

- ^{13}C NMR: The carbon NMR spectrum would display four distinct signals corresponding to the four carbon atoms in the molecule, with the chemical shifts of the sp^2 hybridized carbons of the double bond being characteristic.
- Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a characteristic C=C stretching vibration for the double bond, as well as C-O stretching vibrations for the ether linkage.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (72.11 g/mol), along with fragmentation patterns characteristic of an unsaturated ether.

This technical guide provides a foundational understanding of the physical characteristics of (Z)-1-methoxyprop-1-ene. For further, more specific applications, it is recommended that these properties be experimentally verified using the protocols outlined.

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